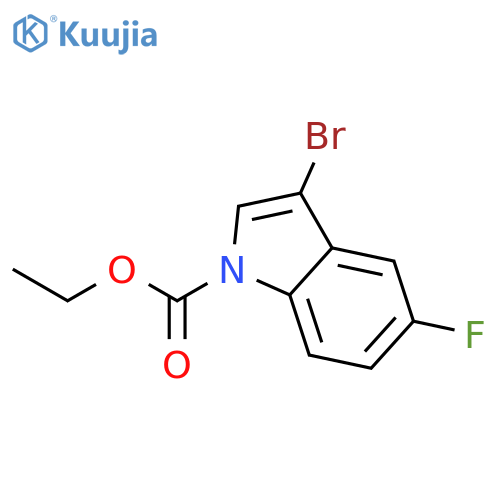

Cas no 1375064-48-4 (Ethyl 3-Bromo-5-fluoroindole-1-carboxylate)

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-Bromo-5-fluoroindole-1-carboxylate

- Ethyl 3-bromo-5-fluoro-1H-indole-1-carboxylate

- SY019770

- DB-370325

- AKOS027256794

- Ethyl3-Bromo-5-fluoroindole-1-carboxylate

- A910676

- CS-0445467

- 1H-Indole-1-carboxylic acid, 3-bromo-5-fluoro-, ethyl ester

- 1375064-48-4

- MFCD22205880

- AC4025

-

- MDL: MFCD22205880

- インチ: InChI=1S/C11H9BrFNO2/c1-2-16-11(15)14-6-9(12)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3

- InChIKey: XUSPKFNHWSSXGC-UHFFFAOYSA-N

- SMILES: CCOC(=O)N1C=C(C2=C1C=CC(=C2)F)Br

計算された属性

- 精确分子量: 284.98000

- 同位素质量: 284.98007g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 277

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.2Ų

- XLogP3: 3.4

じっけんとくせい

- PSA: 31.23000

- LogP: 3.54750

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM261546-5g |

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate |

1375064-48-4 | 95% | 5g |

$310 | 2021-08-18 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY019770-5g |

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate |

1375064-48-4 | ≥95% | 5g |

¥6950.00 | 2024-07-10 | |

| Ambeed | A504305-5g |

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate |

1375064-48-4 | 95+% | 5g |

$331.0 | 2024-04-24 | |

| eNovation Chemicals LLC | D254869-5g |

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate |

1375064-48-4 | 95% | 5g |

$825 | 2025-02-28 | |

| Apollo Scientific | PC510118-5g |

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate |

1375064-48-4 | 5g |

£490.00 | 2023-08-31 | ||

| Chemenu | CM261546-5g |

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate |

1375064-48-4 | 95% | 5g |

$367 | 2023-02-02 | |

| eNovation Chemicals LLC | D254869-5g |

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate |

1375064-48-4 | 95% | 5g |

$825 | 2024-07-20 | |

| eNovation Chemicals LLC | D254869-5g |

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate |

1375064-48-4 | 95% | 5g |

$825 | 2025-02-26 | |

| Alichem | A199007416-5g |

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate |

1375064-48-4 | 95% | 5g |

400.00 USD | 2021-06-01 |

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate 関連文献

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

Ethyl 3-Bromo-5-fluoroindole-1-carboxylateに関する追加情報

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate (CAS No. 1375064-48-4): A Key Intermediate in Modern Pharmaceutical Research

Ethyl 3-Bromo-5-fluoroindole-1-carboxylate (CAS No. 1375064-48-4) is a highly versatile and significant intermediate in the field of pharmaceutical chemistry. This compound, characterized by its bromo and fluoro substituents on an indole core, has garnered considerable attention due to its utility in the synthesis of various biologically active molecules. The presence of these functional groups makes it a valuable building block for the development of novel drugs targeting a range of therapeutic areas.

The indole scaffold is a prominent motif in medicinal chemistry, known for its prevalence in natural products and pharmacologically active compounds. Ethyl 3-Bromo-5-fluoroindole-1-carboxylate leverages this structural motif, offering chemists a robust platform for further functionalization. The bromo group at the 3-position provides a convenient handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, while the fluoro substituent at the 5-position introduces metabolic stability and can influence the pharmacokinetic properties of derived compounds.

Recent advancements in drug discovery have highlighted the importance of fluorinated heterocycles in achieving optimal pharmacological profiles. The fluoro group in Ethyl 3-Bromo-5-fluoroindole-1-carboxylate can enhance binding affinity, improve bioavailability, and modulate metabolic degradation pathways. These attributes make it an attractive starting point for designing molecules with enhanced efficacy and reduced toxicity. For instance, fluorinated indoles have been implicated in the development of antiviral and anticancer agents, where their ability to interact favorably with biological targets is crucial.

The carboxylate ester group in Ethyl 3-Bromo-5-fluoroindole-1-carboxylate offers additional synthetic flexibility. It can be readily converted into other functional groups, such as amides or acids, through hydrolysis or amidation reactions. This adaptability allows for the rapid construction of diverse molecular libraries, facilitating high-throughput screening and lead optimization campaigns. The compound's compatibility with various synthetic methodologies makes it a cornerstone in the toolkit of medicinal chemists.

In the realm of oncology research, Ethyl 3-Bromo-5-fluoroindole-1-carboxylate has been utilized in the synthesis of indole-based inhibitors targeting kinases and other enzymes involved in cancer progression. The bromo and fluoro substituents play pivotal roles in optimizing binding interactions within the active sites of these targets. For example, recent studies have demonstrated its use in generating potent small-molecule inhibitors that disrupt signaling pathways critical for tumor growth and survival. These findings underscore the compound's potential as a precursor for next-generation anticancer therapies.

Beyond oncology, Ethyl 3-Bromo-5-fluoroindole-1-carboxylate has found applications in the development of antimicrobial agents. The indole core is known to exhibit broad-spectrum antimicrobial activity, and modifications at the 3- and 5-positions can fine-tune these properties. Researchers have explored derivatives of this compound as novel antibiotics targeting resistant bacterial strains. The ability to introduce fluorine atoms has been particularly effective in enhancing bacterial killing while minimizing side effects on host cells.

The synthesis of Ethyl 3-Bromo-5-fluoroindole-1-carboxylate typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromo group, followed by fluorination to install the fluoro substituent. The final step typically involves esterification to yield the target compound. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this intermediate more accessible for industrial applications.

The growing demand for high-quality intermediates like Ethyl 3-Bromo-5-fluoroindole-1-carboxylate has prompted manufacturers to enhance production capabilities and ensure stringent quality control measures. Suppliers now offer a range of grades suitable for different research needs, from analytical-grade samples to bulk quantities for large-scale synthesis. This accessibility has accelerated drug discovery efforts across academic institutions and pharmaceutical companies alike.

In conclusion, Ethyl 3-Bromo-5-fluoroindole-1-carboxylate (CAS No. 1375064-48-4) is a cornerstone intermediate in modern pharmaceutical research. Its unique structural features make it an invaluable tool for constructing biologically active molecules with potential applications across multiple therapeutic areas. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will remain essential in the quest for innovative treatments that improve patient outcomes.

1375064-48-4 (Ethyl 3-Bromo-5-fluoroindole-1-carboxylate) Related Products

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)

- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)

- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)

- 1807030-10-9(4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid)

- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)

- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)

- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)

- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)

- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)